(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride
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Overview
Description
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules. The compound features a piperidine ring substituted with an amino group and a hydroxyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, often derived from commercially available precursors.
Substitution Reactions: The introduction of the 2-amino-2-methylpropyl group is achieved through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents such as osmium tetroxide or hydrogen peroxide.
Chiral Resolution: The chiral center at the 3-position is resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and solvent systems are carefully controlled.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form secondary amines or alcohols, using reagents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Secondary amines and alcohols.
Substitution Products: Various substituted piperidines.
Scientific Research Applications
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride is utilized in several research fields:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing biochemical pathways. The chiral nature of the compound allows for selective interactions, enhancing its efficacy in medicinal applications.
Comparison with Similar Compounds
(3S)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride: The enantiomer of the compound, with different biological activity.
1-(2-amino-2-methylpropyl)piperidine: Lacks the hydroxyl group, resulting in different reactivity.
1-(2-hydroxy-2-methylpropyl)piperidine: Lacks the amino group, affecting its chemical properties.
Uniqueness: (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its dual functional groups (amino and hydroxyl) make it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2751603-46-8 |
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Molecular Formula |
C9H22Cl2N2O |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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